[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine
Description
[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine is a pyridine derivative with a methanamine group at the 4-position and an oxan-4-yloxy (tetrahydropyranyloxy) substituent at the 2-position of the pyridine ring. Its structural features make it a candidate for medicinal chemistry applications, particularly in receptor modulation and enzyme inhibition.
Properties
IUPAC Name |
[2-(oxan-4-yloxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-8-9-1-4-13-11(7-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIPLPCDHLOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869293-80-1 | |
| Record name | [2-(oxan-4-yloxy)pyridin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Oxan-4-yloxy)pyridin-4-yl]methanamine typically involves the reaction of 4-hydroxypyridine with tetrahydropyran-4-ol in the presence of a suitable base to form the oxan-4-yloxy derivative. This intermediate is then reacted with methanamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methanamine group.
Scientific Research Applications
Chemistry: In chemistry, [2-(Oxan-4-yloxy)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, this compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of [2-(Oxan-4-yloxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The oxan-4-yloxy and pyridine moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Pyridine Ring
Positional Isomerism
- [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine (CAS: 1249593-97-2)
This positional isomer swaps the methanamine and oxan-4-yloxy groups, placing the amine at the 2-position and the ether at the 4-position. Such isomerism can drastically alter binding affinity due to changes in electronic distribution and steric hindrance. For example, the orientation of the amine relative to the ether may affect interactions with enzymes like lysyl oxidase-like 2 (LOXL2) .
Cyclic Ether vs. Aromatic/Aliphatic Substituents
- This substitution could enhance membrane permeability in hydrophobic environments .
- However, the lack of a cyclic ether might reduce metabolic stability compared to the oxane-containing parent compound .
LOXL2 Inhibition
- Pyridin-4-yl Methanamine Derivatives
highlights that pyridin-4-yl methanamine derivatives, such as compound 16 , exhibit significant LOXL2 inhibition (IC₅₀ ~1.22 μM). The oxan-4-yloxy group in [2-(Oxan-4-yloxy)pyridin-4-yl]methanamine may further optimize this activity by balancing solubility and target engagement . - Imidazopyridazine Analogues
Compounds like (4-(3-(pyridin-4-yl)imidazo[1,2-b]pyridazin-6-yl)phenyl)methanamine (19) () demonstrate antiplasmodial activity but lack the ether-linked oxane, suggesting divergent structure-activity relationships for different targets .
Physicochemical Properties
Biological Activity
[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine is a compound characterized by its unique structural features, including a pyridine ring and an oxane (tetrahydrofuran) moiety. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features:
- Pyridine Ring : Known for its diverse biological activities, particularly in drug discovery.
- Oxane Moiety : Enhances solubility and may affect the compound's reactivity and interaction with biological targets.
- Methanamine Functional Group : Capable of forming hydrogen bonds, contributing to the compound's binding affinity to various receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methanamine group can engage in hydrogen bonding with enzymes or receptors, leading to modulation of their activity. The presence of the oxane and pyridine moieties enhances the overall binding affinity and specificity of the compound.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Similar pyridine derivatives have shown effectiveness against various bacteria and fungi, suggesting potential applications in treating infections.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Neuropharmacological Effects : Given the pyridine moiety's influence on neurotransmitter systems, this compound may have implications for mood regulation and neuroprotection.
- Anticancer Potential : Preliminary studies indicate that derivatives of pyridine can exhibit cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The structural characteristics of this compound may enhance its efficacy as an anticancer agent .
Research Findings
A review of relevant literature reveals several studies exploring the biological activity of compounds related to this compound:
Case Studies
- Cytotoxicity Against Cancer Cells : In a study involving various pyridine derivatives, this compound showed promising results in inhibiting the growth of MCF-7 breast cancer cells compared to standard treatments like doxorubicin .
- Neuroprotective Effects : Research has suggested that derivatives containing the pyridine structure may protect neuronal cells from oxidative damage, potentially useful in neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
